Adibendan

Übersicht

Beschreibung

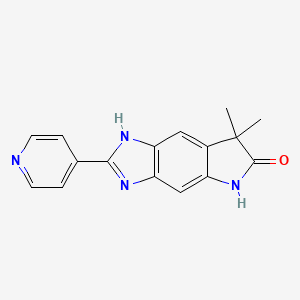

Adibendan ist ein selektiver Inhibitor der Phosphodiesterase 3 (PDE3), einer Klasse von Enzymen, die an der Regulation der intrazellulären Konzentrationen von zyklischem Adenosinmonophosphat (cAMP) beteiligt sind. Es wurde für seine potenziellen Auswirkungen auf die Herzleistung und die Erweiterung von Blutgefäßen untersucht . This compound ist bekannt für seine kardialen Eigenschaften, was es zu einer Verbindung von Interesse in der kardiovaskulären Forschung macht .

Herstellungsmethoden

This compound kann über verschiedene Synthesewege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 7,7-Dimethyl-2-(pyridin-4-yl)-5,7-dihydroimidazo[4,5-f]indol-6(1H)-on mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Adibendan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in Studien zu PDE3-Inhibitoren und deren Auswirkungen auf die cAMP-Spiegel verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation intrazellulärer Signalwege.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Herzinsuffizienz.

Industrie: Bei der Entwicklung neuer kardialer Wirkstoffe und anderer pharmazeutischer Anwendungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Hemmung von PDE3 aus, was zu einem Anstieg der intrazellulären cAMP-Spiegel führt. Dies wiederum verstärkt die Kontraktionskraft in den Herzmuskelzellen und fördert die Vasodilatation. Die Verbindung hemmt selektiv die PDE3-Aktivität mit einem IC50 von 2,0 µM, während ihre Auswirkungen auf PDE1 und PDE2 deutlich schwächer sind . Die positive inotrope Wirkung von this compound wird teilweise durch cAMP vermittelt und kann auch die Empfindlichkeit kontraktiler Proteine gegenüber Calcium erhöhen .

Wirkmechanismus

Target of Action

Adibendan’s primary target is Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac muscle contraction and vascular smooth muscle relaxation. By inhibiting PDE III, this compound increases the calcium sensitivity of the myocardium .

Biochemical Pathways

The inhibition of PDE III by this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels . cAMP is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The increase in cAMP is believed to mediate the positive inotropic effect of this compound . Other mechanisms of action, like increased sensitivity of the contractile proteins to calcium, may also be involved .

Result of Action

This compound exerts a positive inotropic effect, meaning it increases the force of the heart’s contractions . This effect is concentration-dependent and partially reversible . It also has slight positive chronotropic effects, leading to an increase in heart rate . These effects make this compound a potent cardiotonic agent, beneficial for conditions like congestive heart failure .

Biochemische Analyse

Biochemical Properties

Adibendan interacts with enzymes, proteins, and other biomolecules in the body. It selectively inhibits phosphodiesterase III (PDE III) activity concentration-dependently . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by increasing the calcium sensitivity of the myocardium . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits phosphodiesterase III (PDE III) activity . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in laboratory settings. It has been observed that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert a positive inotropic effect in guinea-pig hearts

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of phosphodiesterase III (PDE III) activity . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Adibendan can be synthesized through various synthetic routes. One common method involves the reaction of 7,7-dimethyl-2-(pyridin-4-yl)-5,7-dihydroimidazo[4,5-f]indol-6(1H)-one with appropriate reagents under controlled conditions . The industrial production of this compound typically involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Adibendan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

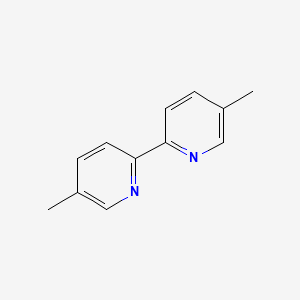

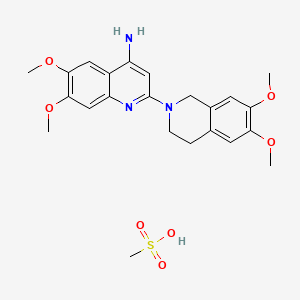

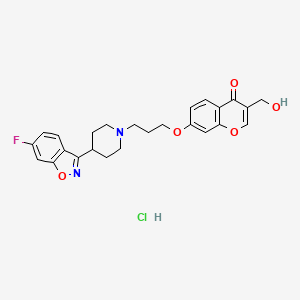

Vergleich Mit ähnlichen Verbindungen

Adibendan wird oft mit anderen PDE3-Inhibitoren wie Milrinon und Pimobendan verglichen. Während alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, zeichnet sich this compound durch seine höhere Potenz und Selektivität für PDE3 aus . Andere ähnliche Verbindungen umfassen Saterinone und Enoximon, die ebenfalls PDE3 hemmen, aber unterschiedliche pharmakokinetische Profile und klinische Anwendungen haben können .

Eigenschaften

IUPAC Name |

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQBBHUNDMTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143358 | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-33-6 | |

| Record name | Adibendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adibendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

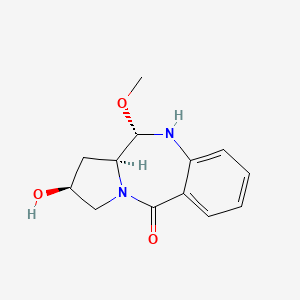

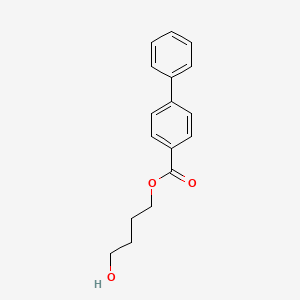

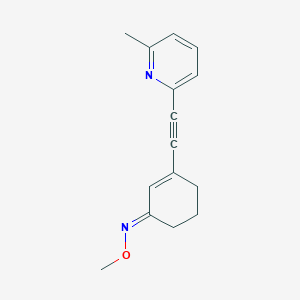

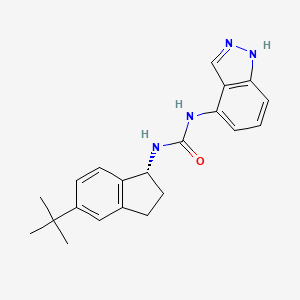

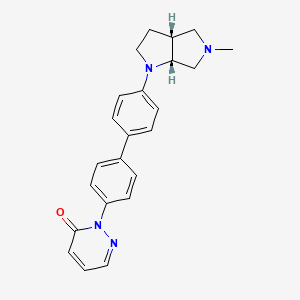

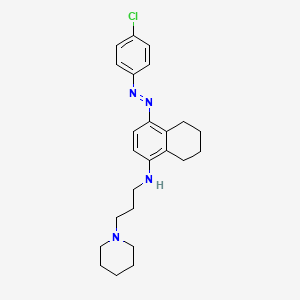

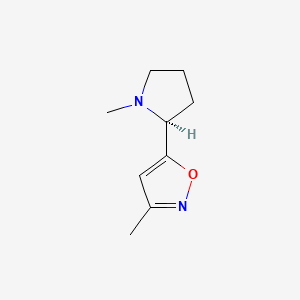

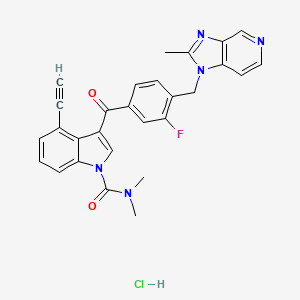

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)